molecular formula C5H8F3NO B2398447 (2R)-2-(Trifluoromethyl)morpholine CAS No. 1393524-15-6

(2R)-2-(Trifluoromethyl)morpholine

Cat. No.: B2398447
CAS No.: 1393524-15-6
M. Wt: 155.12
InChI Key: OVAZCYUQNNFOKS-SCSAIBSYSA-N
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Description

(2R)-2-(Trifluoromethyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a trifluoromethyl group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of morpholine derivatives using reagents such as Umemoto’s reagents or Togni’s reagents under specific reaction conditions . These reactions often require the presence of radical initiators and can be carried out under mild to moderate temperatures.

Industrial Production Methods

Industrial production of (2R)-2-(Trifluoromethyl)morpholine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the choice of reagents and solvents is crucial to minimize environmental impact and ensure safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Trifluoromethyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.

Scientific Research Applications

(2R)-2-(Trifluoromethyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical intermediate, particularly in the design of drugs with improved metabolic stability and pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (2R)-2-(Trifluoromethyl)morpholine involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(Trifluoromethyl)pyrrolidine: Another heterocyclic compound with a trifluoromethyl group, but with a pyrrolidine ring instead of a morpholine ring.

    (2R)-2-(Trifluoromethyl)piperidine: Similar structure but with a piperidine ring.

    (2R)-2-(Trifluoromethyl)azetidine: Features an azetidine ring with a trifluoromethyl group.

Uniqueness

(2R)-2-(Trifluoromethyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl group. The morpholine ring provides a distinct set of chemical properties, including basicity and hydrogen bonding capability, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This combination makes this compound a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCYUQNNFOKS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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